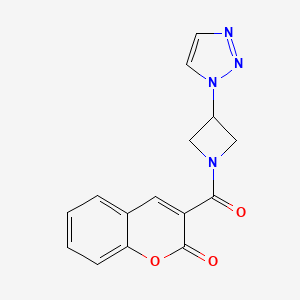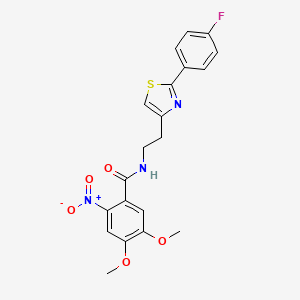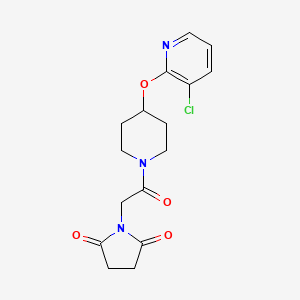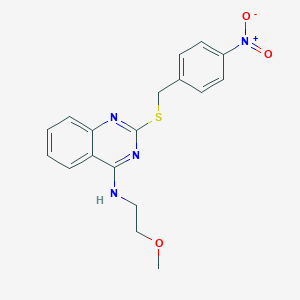
3-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)-2H-chromen-2-one is a novel compound that has recently emerged as a promising candidate for scientific research applications. This compound has been synthesized using various methods and has shown significant biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Click Chemistry and Bioconjugation
The compound’s triazole moiety makes it an excellent ligand for click chemistry reactions. Specifically, it stabilizes copper(I) ions, enhancing their catalytic effect in azide-alkyne cycloadditions. Researchers use this property to label biomolecules, synthesize bioconjugates, and create functionalized materials .
Anticancer Potential
Studies have explored the anticancer activity of similar 1,2,3-triazole derivatives. By modifying the chromenone scaffold, researchers can fine-tune the compound’s cytotoxicity against cancer cells. Investigating its mechanism of action and optimizing its structure may lead to novel chemotherapeutic agents .
Antibacterial and Antifungal Agents
Certain 1,2,3-triazoles exhibit antibacterial and antifungal properties. Researchers could explore the compound’s potential as a scaffold for designing new antimicrobial agents. Structural modifications may enhance its efficacy against specific pathogens .
Mecanismo De Acción
Target of Action
Triazole compounds, which this compound is a derivative of, are known to bind with a variety of enzymes and receptors in biological systems .
Mode of Action
It’s worth noting that triazole compounds can exert diverse weak interactions such as coordination, hydrogen bonds, ion-dipole, cation-π, π-π stacking, hydrophobic effect, and van der waals force . These interactions can facilitate the binding of triazole derivatives with their targets .
Biochemical Pathways
Some triazole compounds have been found to have physiological activity as plant growth regulators, influencing the levels of endogenous hormones .
Pharmacokinetics
It’s important to note that the unique structure of the triazole ring can lead to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Result of Action
Some triazole compounds have been reported to show broad biological activities both in agrichemistry and pharmacological chemistry .
Action Environment
It’s worth noting that the stability and ability of triazole compounds to bind “privileged structures” through hydrogen-bonding can be influenced by environmental factors .
Propiedades
IUPAC Name |
3-[3-(triazol-1-yl)azetidine-1-carbonyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3/c20-14(18-8-11(9-18)19-6-5-16-17-19)12-7-10-3-1-2-4-13(10)22-15(12)21/h1-7,11H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXWNLLFLBDBITL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=CC=CC=C3OC2=O)N4C=CN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-2H-chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[6-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine hydrochloride](/img/structure/B2573875.png)

![N-(4-methoxyphenyl)-2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2573877.png)

![3-Methyl-6-[4-(4-pyrazol-1-ylphenyl)sulfonylpiperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2573885.png)
![Tert-butyl 3-[[(6-chloropyridazine-3-carbonyl)-methylamino]methyl]pyrrolidine-1-carboxylate](/img/structure/B2573887.png)
![2-ethyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)butanamide](/img/structure/B2573888.png)
![N-(Cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]prop-2-enamide](/img/structure/B2573889.png)



![2-([1,1'-biphenyl]-4-yl)-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide](/img/structure/B2573896.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2573898.png)